molecular formula C7H11ClN2O B128194 4-Methoxyphenylhydrazine hydrochloride CAS No. 19501-58-7

4-Methoxyphenylhydrazine hydrochloride

Cat. No. B128194
CAS RN: 19501-58-7
M. Wt: 174.63 g/mol
InChI Key: FQHCPFMTXFJZJS-UHFFFAOYSA-N
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Description

4-Methoxyphenylhydrazine is a chemical compound that has been studied for its potential use in various applications, including the synthesis of fluorescent derivatives and antimicrobial agents. It is derived from 4-anisidine and can be prepared in good yield through specific reactions involving diazonium salts and stannous chloride . The compound has also been incorporated into more complex structures, such as pyrazole scaffolds, which have shown antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of 4-methoxyphenylhydrazine involves the reduction of a diazonium salt derived from 4-anisidine. The reaction with stannous chloride at low temperatures yields 4-methoxyphenylhydrazine in 70% yield. However, at higher temperatures, the parent amine, 4-anisidine, can be regenerated, indicating the sensitivity of the reaction to temperature and the reductive environment . Additionally, the compound has been used to synthesize functionalized pyrazole scaffolds, which were achieved by a four-step reaction starting from o-alkyl derivative of salicyaldehyde and proceeding through a Claisen–Schmidt condensation reaction .

Molecular Structure Analysis

The molecular structure of 4-methoxyphenylhydrazine and its derivatives can be characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. These methods provide insights into the molecular framework and the presence of functional groups. For instance, the structure of a related compound, a 4-hydrazono-3-(2-hydroxyphenyl)-2-pyrazolin-5-one, was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

4-Methoxyphenylhydrazine participates in reactions that lead to the formation of fluorescent derivatives and other complex molecules. For example, it reacts with hydrazine in the presence of nitrous acid to form fluorescent derivatives of 4-hydroxyphenethylamine compounds . It is also involved in the transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines, demonstrating its reactivity in ring transformation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyphenylhydrazine and its derivatives can be influenced by the presence of substituents and the formation of metallic complexes. For instance, the lipophilicity of metallic complexes of 4-methoxyphenyl-4'-chlorobenzoylhydrazine has been estimated using principal component analysis of thin-layer chromatographic retention data. The study showed that the lipophilicity of these complexes depends primarily on the structure of the ligand, with variations observed based on the central cation .

Scientific Research Applications

Carbon Nanotube Functionalization

4-Methoxyphenylhydrazine hydrochloride plays a significant role in the functionalization of carbon nanotubes. Liu et al. (2006, 2007) demonstrated its use in sidewall functionalization of single-wall carbon nanotubes (SWNTs) through aryl free radical addition. This method generates 4-methoxyphenyl radicals by air oxidation of 4-methoxyphenylhydrazine hydrochloride, forming covalent bonds with the nanotubes, as confirmed through absorption and Raman spectroscopy. These studies highlight its potential in enhancing the properties and applications of carbon nanotubes in various fields, such as electronics and material science (Liu et al., 2006) (Liu et al., 2007).

Synthesis of Benzonitrile Derivatives

In pharmaceutical research, 4-Methoxyphenylhydrazine hydrochloride is instrumental in synthesizing various compounds. Tripathi et al. (2019) utilized it in the synthesis of 4-((E)-2- benzylidenehydrazinyl)benzonitriles, which were later studied for their in vitro cytotoxicity against cancer cell lines. This research contributes to understanding the medicinal potential of such derivatives (Tripathi et al., 2019).

Antimicrobial Activity Studies

The compound has been used in synthesizing derivatives with antimicrobial properties. Suwito et al. (2016) reported on methoxy-4’-amino chalcone derivatives tested for antimicrobial activities against various strains, indicating the compound's relevance in developing new antimicrobial agents (Suwito et al., 2016).

Development of Chemical Structures

4-Methoxyphenylhydrazine hydrochloride has been used in creating complex chemical structures. Demir et al. (2010) used it in the preparation of pyrazole derivatives, which were then analyzed for their molecular structure using various techniques, contributing to the field of organic chemistry and molecular design (Demir et al., 2010).

Safety And Hazards

4-Methoxyphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCPFMTXFJZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173160
Record name 4-Methoxyphenylhydrazine hydrochloride
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Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylhydrazine hydrochloride

CAS RN

19501-58-7
Record name (4-Methoxyphenyl)hydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-methoxyphenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
J Liu, MR i Zubiri, B Vigolo, M Dossot, Y Fort… - Carbon, 2007 - Elsevier
… The efficiencies of two methods of functionalizing single wall carbon nanotubes (SWCNTs) are compared, either through a radical addition of 4-methoxyphenylhydrazine hydrochloride …
Number of citations: 129 www.sciencedirect.com
J Liu, MRI Zubiri, M Dossot, B Vigolo, RH Hauge… - Chemical physics …, 2006 - Elsevier
… The 4-methoxyphenyl radicals are generated by air oxidation of 4-methoxyphenylhydrazine hydrochloride. Absorption and Raman spectroscopy show the covalent nature of the bond …
Number of citations: 45 www.sciencedirect.com
S Malhotra, VS Parmar, W Errington - Acta Crystallographica Section …, 1997 - scripts.iucr.org
… , C18HI4BrN30, is one of the products obtained from the reaction of 6-(4-bromo- phenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile with 4-methoxyphenylhydrazine hydrochloride. The …
Number of citations: 9 scripts.iucr.org
MB Freitas, KA Simollardes, CM Rufo, CN McLellan… - Tetrahedron …, 2013 - Elsevier
… Fischer indole synthesis with 4-methoxyphenylhydrazine hydrochloride and dihydrofuran provided 5-methoxytryptophol, which was then elaborated to the 1,2-bis(5-methoxyindol-3-yl)…
Number of citations: 5 www.sciencedirect.com
KJ Hwangyy, TS Lee - Synthetic communications, 1999 - Taylor & Francis
… After IOmin, 4methoxyphenylhydrazine hydrochloride salt( 19.6g, 0.1 lmol) was added, and the resulting solution was stirred at 40C for 12h. The progress of the reaction was monitored …
Number of citations: 16 www.tandfonline.com
WV Murray - Tetrahedron letters, 1993 - Elsevier
… We postulated that the enol form was responsible for formation of the 1,3 isomer, and thus, addition of 4-methoxyphenylhydrazine hydrochloride (6) to the enol form of 3 without base …
Number of citations: 9 www.sciencedirect.com
SK Aftab - 2010 - repository.pastic.gov.pk
… hydrazide, 2,5-dichlorophenylhydrazine, tetraflororophenylhydrazine, 2,5-diflororophenylhydrazine, m-tolylhydrazine hydrochloride, 2,3,5,6- 4-methoxyphenylhydrazine hydrochloride …
Number of citations: 2 repository.pastic.gov.pk
Y Yamamoto, F Sato, S Kodama… - Heteroatom …, 2018 - Wiley Online Library
… homolytic substitution (S H 2) reaction occurs on the tellurium of diaryl telluride, we carried out the reaction using equimolar amounts of 4-methoxyphenylhydrazine hydrochloride (1b) …
Number of citations: 4 onlinelibrary.wiley.com
AY Strakov, IA Strakova, MV Petrova - Chemistry of Heterocyclic …, 1996 - Springer
… ), 4methoxyphenylhydrazine hydrochloride and sodium bicarbonate. Under the same conditions, the potassium salt of 2-formyldimedone and 4-methoxyphenylhydrazine hydrochloride …
Number of citations: 1 link.springer.com
J Heredia-Moya, Y Hayakawa, KL Kirk - Journal of fluorine chemistry, 2006 - Elsevier
… Thus, reaction of 2-fluoro-4-methoxyphenylhydrazine hydrochloride (17a), prepared from 11a in 58% yield, with 4-aminobutyraldehyde diethyl acetal under acidic condition produced 7-…
Number of citations: 12 www.sciencedirect.com

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